An In-depth Technical Guide to the Chemical Properties of 3-(4-tert-Butyl-phenyl)-propionic acid
An In-depth Technical Guide to the Chemical Properties of 3-(4-tert-Butyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-tert-Butyl-phenyl)-propionic acid, also known as 4-tert-butylhydrocinnamic acid, is an aromatic carboxylic acid. Its structure, featuring a phenyl ring substituted with a bulky tert-butyl group and a propionic acid side chain, makes it a subject of interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of its chemical and physical properties, drawing from available data to inform researchers and professionals in drug development and related fields. While extensive biological data for this specific molecule is not widely published, its structural motifs are present in compounds with known pharmacological activities.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-(4-tert-Butyl-phenyl)-propionic acid are summarized below. It is important to note that while some experimental data is available, many of the listed properties are computed, providing theoretical estimates.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(4-tert-butylphenyl)propanoic acid[1] |
| CAS Number | 1208-64-6[1] |
| Molecular Formula | C₁₃H₁₈O₂[1] |
| InChI | InChI=1S/C13H18O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,6,9H2,1-3H3,(H,14,15)[1] |
| InChIKey | BNJYANVQFVSYEK-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CCC(=O)O[1] |
| Synonyms | 3-(4-tert-Butyl-phenyl)-propionic acid, 4-tert-Butylhydrocinnamic acid, Benzenepropanoic acid, 4-(1,1-dimethylethyl)-[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| XLogP3 (Computed) | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. While the raw spectral data for 3-(4-tert-Butyl-phenyl)-propionic acid is not publicly available, databases indicate the existence of the following spectral information:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data is available, which would provide information on the carbon skeleton of the molecule.[1]
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Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available, which can be used to identify the functional groups present, such as the carboxylic acid's O-H and C=O stretching vibrations.[1]
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Mass Spectrometry (MS): GC-MS data is available, providing information on the molecular weight and fragmentation pattern of the molecule.[1]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and purification of 3-(4-tert-Butyl-phenyl)-propionic acid are not extensively documented. However, general synthetic routes for related arylpropionic acids can be adapted. A patent describes the synthesis of the related compound, 2-(4-tert-butylphenyl)propionic acid, starting from tert-butylbenzene, which suggests a plausible synthetic pathway for the 3-phenylpropionic acid derivative as well.
The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like 3-(4-tert-Butyl-phenyl)-propionic acid.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity and effects on signaling pathways of 3-(4-tert-Butyl-phenyl)-propionic acid. However, the arylpropionic acid scaffold is a well-known pharmacophore. Many compounds with this core structure are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. It is plausible that 3-(4-tert-Butyl-phenyl)-propionic acid could exhibit similar properties.
Furthermore, derivatives of phenylpropionic acid have been investigated as modulators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism and inflammation. The potential interaction of 3-(4-tert-Butyl-phenyl)-propionic acid with these or other biological targets remains an area for future investigation.
The following diagram illustrates a hypothetical relationship based on the known activities of structurally similar compounds.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(4-tert-Butyl-phenyl)-propionic acid is associated with the following hazards:
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H315: Causes skin irritation[1]
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H319: Causes serious eye irritation[1]
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H335: May cause respiratory irritation[1]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-(4-tert-Butyl-phenyl)-propionic acid is a chemical compound with well-defined physical and chemical identifiers. While detailed experimental data on its properties and biological activities are limited in the current scientific literature, its structural relationship to known pharmacologically active molecules, such as NSAIDs and PPAR modulators, suggests potential avenues for future research. This guide provides a foundational understanding of the compound based on available data and highlights the need for further experimental investigation to fully elucidate its chemical and biological profile.
